
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-2-chloro-6-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-2-chloro-6-fluorobenzamide, also known as AQ-1, is a synthetic compound that has been extensively studied for its potential use as a therapeutic agent in various diseases. AQ-1 belongs to the class of quinoline derivatives, which have been shown to possess a wide range of biological activities.
Scientific Research Applications
Structural Aspects and Properties
Research on isoquinoline derivatives, closely related to N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-2-chloro-6-fluorobenzamide, has shown that these compounds can form gels or crystalline salts when treated with mineral acids. These compounds exhibit strong fluorescence emission at lower wavelengths, indicating their potential application as fluorescent markers or sensors in chemical and biological systems (Karmakar, Sarma, & Baruah, 2007).
Synthesis and Transformations
The synthesis and transformation studies of quinoline derivatives have been significant for developing new fluorophores used in biochemistry and medicine. Quinoline derivatives, including aminoquinolines, are explored for their potential antioxidant and radioprotective properties. Such studies contribute to the development of new drugs with improved efficacy and safety profiles (Aleksanyan & Hambardzumyan, 2013).
Antimicrobial and Cytotoxic Activities
Novel triazole derivatives bearing the quinoline ring have been synthesized and evaluated for their antimicrobial activity. These studies are pivotal in the development of new antibacterial and antifungal agents with high efficacy against various pathogens. The antimicrobial activity research also contributes to understanding the structural requirements for bioactivity, facilitating the design of more potent compounds (Yurttaş et al., 2020).
Fluorescent Sensors for Metal Ions
Research on quinoline-based compounds has led to the development of highly selective fluorescent sensors for metal ions, such as cadmium and zinc. These sensors are crucial for environmental monitoring, biotechnology, and medical diagnostics, enabling the detection and quantification of metal ions in various samples (Zhou et al., 2012).
Fluorogenic Reagents and Spectroscopic Studies
The interaction of sialic acid with fluorogenic reagents, forming highly fluorophoric derivatives, highlights the potential of quinoline derivatives in spectroscopic studies. Such research is fundamental in developing novel analytical methods for studying carbohydrates and glycoconjugates, with implications in biochemical research and diagnostics (Lin, Inoue, & Inoue, 2000).
properties
IUPAC Name |
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-2-chloro-6-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClFN2O2/c1-11(23)22-9-3-4-12-7-8-13(10-16(12)22)21-18(24)17-14(19)5-2-6-15(17)20/h2,5-8,10H,3-4,9H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAUFDIMSSZTLDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

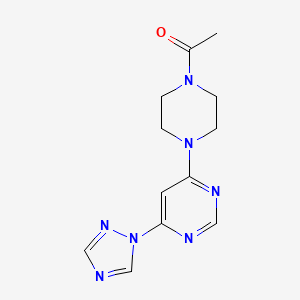
![3-[3-(Trifluoromethyl)phenyl]prop-2-yn-1-amine hydrochloride](/img/structure/B2876485.png)
![2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B2876487.png)

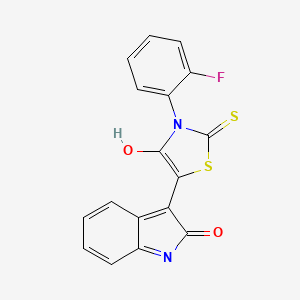
![(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2876491.png)
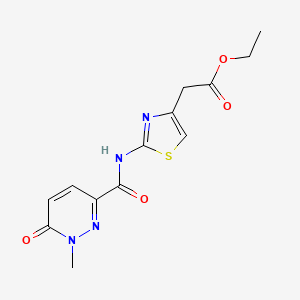
![2-(3-(benzo[d][1,3]dioxol-5-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxyphenethyl)acetamide](/img/structure/B2876494.png)
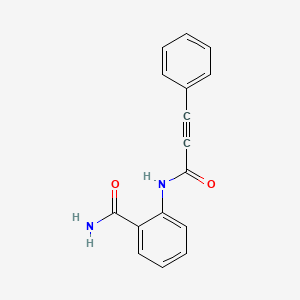
![6-[1-(hydroxyimino)ethyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B2876498.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide](/img/structure/B2876501.png)
![Ethyl 4-[4-methyl-2-(3-methylbutyl)-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-6-yl]benzoate](/img/no-structure.png)
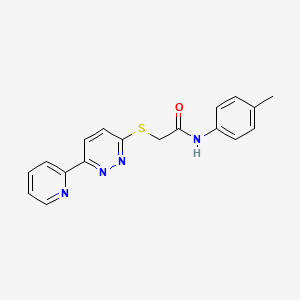
![2,3,4-trifluoro-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide](/img/structure/B2876506.png)